5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring substituted with a thiol group. The trifluoromethyl group is known for its unique properties, making the compound significant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol typically involves the trifluoromethylation of a suitable precursor. One common method includes the use of trifluoromethylphenylhydrazine as a starting material, which undergoes cyclization with appropriate reagents to form the triazine ring . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran or ether, and the reactions are typically carried out at room temperature with stirring for several hours to days .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and triazine-thiol compounds, such as:
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine .
Uniqueness
The uniqueness of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol lies in its combination of the trifluoromethyl group and the triazine-thiol structure, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBCCBNRFZFYJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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